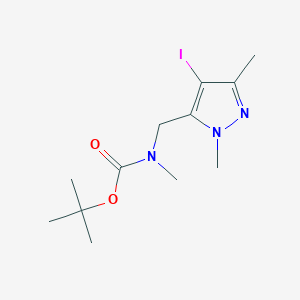
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with iodine and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used as an intermediate in the synthesis of other valuable compounds, including drugs and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl ((4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate can be compared with other pyrazole derivatives, such as:
tert-Butyl ((4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
tert-Butyl ((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: Contains a chlorine atom, which may result in different chemical and biological properties.
tert-Butyl ((4-fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
Molekularformel |
C12H20IN3O2 |
|---|---|
Molekulargewicht |
365.21 g/mol |
IUPAC-Name |
tert-butyl N-[(4-iodo-2,5-dimethylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H20IN3O2/c1-8-10(13)9(16(6)14-8)7-15(5)11(17)18-12(2,3)4/h7H2,1-6H3 |
InChI-Schlüssel |
JDERQIUBDHANED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1I)CN(C)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13329925.png)
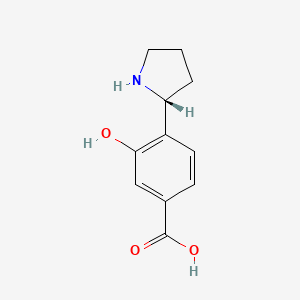
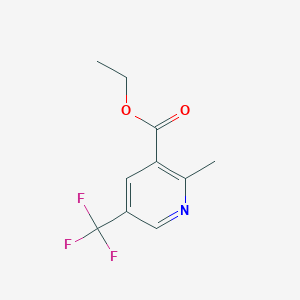
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)


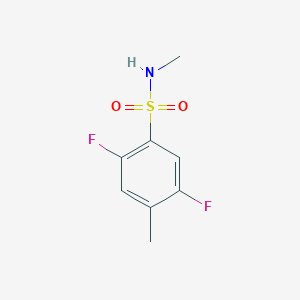
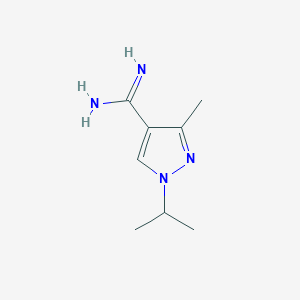
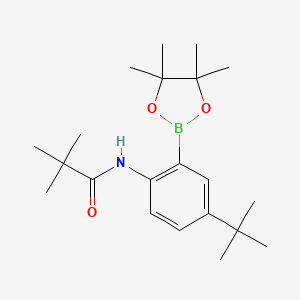
![tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B13330014.png)
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)


![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
